molecular formula C17H26ClNO B4767430 1-[6-(3-chlorophenoxy)hexyl]piperidine

1-[6-(3-chlorophenoxy)hexyl]piperidine

Cat. No. B4767430
M. Wt: 295.8 g/mol
InChI Key: LXKXCCJFOWBMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(3-chlorophenoxy)hexyl]piperidine, also known as PCP, is a synthetic dissociative drug that was first synthesized in 1926. PCP belongs to the class of drugs known as arylcyclohexylamines and is commonly used as a research chemical in scientific studies.

Scientific Research Applications

Metabolic Activity and Obesity Management

1-[6-(3-chlorophenoxy)hexyl]piperidine has been studied for its metabolic activity, particularly in the context of obesity. Research indicates that its chronic administration leads to reduced food intake and weight gain in obese rats. An observed increase in free fatty acid concentration suggests its potential role in lipid metabolism and obesity management (Massicot, Steiner, & Godfroid, 1985).

Pharmacological Activity

The compound has been a subject of synthesis and testing for pharmacological activity. Studies have involved synthesizing various isomers and derivatives of piperidine, including those similar to this compound, to test for pharmacological effects (Bachmann & Jenkins, 1951).

Effects on Feeding Behavior

There has been research focusing on the effects of this compound on feeding behavior. It has been identified as a non-amphetamine substance that affects the satiety center, potentially reducing obesity in mice models by targeting the neurological aspects of feeding (Massicot, Thuillier, & Godfroid, 1984).

Lipolytic Effects

The compound has been investigated for its lipolytic effects. Studies have shown that its addition in increasing doses to incubation mediums leads to an increase in glycerol release from adipocytes, indicating a potential role in fat metabolism (Massicot, Falcou, Steiner, & Godfroid, 1986).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis of this compound and related compounds, focusing on their structural and electronic properties. These studies are crucial for understanding the molecular characteristics that contribute to their biological activity (Georges, Vercauteren, Evrard, & Durant, 1989).

properties

IUPAC Name

1-[6-(3-chlorophenoxy)hexyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO/c18-16-9-8-10-17(15-16)20-14-7-2-1-4-11-19-12-5-3-6-13-19/h8-10,15H,1-7,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKXCCJFOWBMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(3-chlorophenoxy)hexyl]piperidine
Reactant of Route 2
1-[6-(3-chlorophenoxy)hexyl]piperidine
Reactant of Route 3
Reactant of Route 3
1-[6-(3-chlorophenoxy)hexyl]piperidine
Reactant of Route 4
1-[6-(3-chlorophenoxy)hexyl]piperidine
Reactant of Route 5
Reactant of Route 5
1-[6-(3-chlorophenoxy)hexyl]piperidine
Reactant of Route 6
Reactant of Route 6
1-[6-(3-chlorophenoxy)hexyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.